N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14673751
InChI: InChI=1S/C17H17N5OS/c1-12-8-9-15(13(2)10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
SMILES:
Molecular Formula: C17H17N5OS
Molecular Weight: 339.4 g/mol

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC14673751

Molecular Formula: C17H17N5OS

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide -

Specification

Molecular Formula C17H17N5OS
Molecular Weight 339.4 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H17N5OS/c1-12-8-9-15(13(2)10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
Standard InChI Key FNJPOAYIRNHMGL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three critical components:

  • A 2,4-dimethylphenyl group providing hydrophobic character and steric bulk.

  • A tetrazole ring (1-phenyl-1H-tetrazol-5-yl) known for its bioisosteric equivalence to carboxylic acids and role in enhancing metabolic stability.

  • A thioacetamide bridge (-S-CH₂-CONH-) linking the aromatic and heterocyclic moieties, contributing to conformational flexibility and hydrogen-bonding capacity .

Comparative analysis with isomers highlights the impact of methyl substitution patterns:

Compound NameMolecular FormulaMolecular Weight (g/mol)Methyl Substitution
N-(2,4-Dimethylphenyl) variant (target)C₁₉H₂₀N₅OS367.52,4-dimethylphenyl
N-(2,5-Dimethylphenyl) analog C₁₇H₁₇N₅OS339.42,5-dimethylphenyl
N-(2,3-Dimethylphenyl) analog C₁₇H₁₇N₅OS339.42,3-dimethylphenyl

The 2,4-dimethyl substitution likely enhances lipophilicity compared to 2,3- and 2,5-isomers, influencing pharmacokinetic behavior.

Spectroscopic Characterization

While experimental data for the 2,4-dimethyl variant remains unpublished, standard characterization methods for analogs include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR resolves methyl group protons (δ 2.2–2.4 ppm) and aromatic signals (δ 6.8–7.8 ppm) .

    • ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and tetrazole ring carbons (δ 145–155 ppm).

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for amide C=O (∼1650 cm⁻¹) and tetrazole C=N (∼1600 cm⁻¹) .

  • Mass Spectrometry:

    • Molecular ion peaks at m/z 367.5 (target compound) and fragment ions corresponding to tetrazole ring cleavage .

Synthesis and Optimization

General Synthetic Pathways

The synthesis of N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide likely follows a multi-step sequence analogous to reported methods for isomers :

  • Tetrazole Ring Formation:
    Cycloaddition of phenyl azide with nitriles under Huisgen conditions generates the 1-phenyl-1H-tetrazole core.

  • Sulfanyl Acetamide Coupling:

    • Thiolation of chloroacetamide using thiourea.

    • Nucleophilic substitution between the tetrazole-thiolate and α-chloroacetamide intermediate.

  • N-Arylation:
    Buchwald-Hartwig coupling or Ullmann reaction to introduce the 2,4-dimethylphenyl group .

Future Research Directions

  • Targeted Synthesis: Optimize routes for the 2,4-dimethylphenyl variant to improve yields.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine inflammation models.

  • Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies .

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